5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
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Overview
Description
5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is a chemical compound with the molecular formula C11H10ClN3O and a molecular weight of 235.67 g/mol . This compound is characterized by the presence of a chloro-substituted aniline ring and a 1,2,4-oxadiazole ring fused with a cyclopropyl group. It is commonly used in various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups. The reaction scope includes aryl, hetaryl, and cycloalkyl amidoximes and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide nitrogen atom .
Chemical Reactions Analysis
5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The chloro group on the aniline ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, leading to the modulation of biological processes. The compound’s effects are mediated through its binding to these targets, resulting in changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline can be compared with other similar compounds, such as:
2-(1,2,4-Oxadiazol-5-yl)aniline: This compound shares the oxadiazole motif but lacks the chloro and cyclopropyl substituents.
5-Chloro-2-(1,2,4-oxadiazol-5-yl)aniline: Similar to the target compound but without the cyclopropyl group.
3-Cyclopropyl-1,2,4-oxadiazole derivatives: These compounds have the cyclopropyl group but may differ in other substituents on the oxadiazole ring.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-7-3-4-8(9(13)5-7)11-14-10(15-16-11)6-1-2-6/h3-6H,1-2,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUJDMVOVJWMKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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